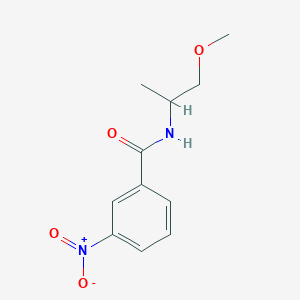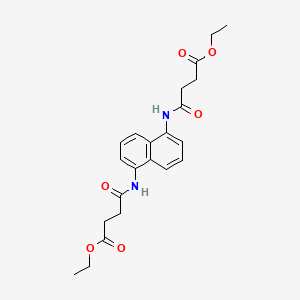![molecular formula C23H20N4O2 B3954120 2-(4-{[4-(4-methylphenyl)-1-phthalazinyl]amino}phenoxy)acetamide](/img/structure/B3954120.png)
2-(4-{[4-(4-methylphenyl)-1-phthalazinyl]amino}phenoxy)acetamide
Overview
Description
2-(4-{[4-(4-methylphenyl)-1-phthalazinyl]amino}phenoxy)acetamide, commonly known as MPAPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPAPA is a member of the phthalazinone family and is a potent inhibitor of human carbonic anhydrase II (hCA II), an enzyme that plays a crucial role in various physiological processes.
Mechanism of Action
The mechanism of action of MPAPA involves its binding to the active site of hCA II, which is located in the zinc ion at the center of the enzyme. MPAPA forms a stable complex with hCA II, which prevents the enzyme from catalyzing the hydration of carbon dioxide to bicarbonate ion. This inhibition of hCA II leads to a reduction in the production of aqueous humor and a decrease in intraocular pressure.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications for glaucoma, MPAPA has been studied for its biochemical and physiological effects. MPAPA has been shown to have anti-inflammatory and antioxidant properties, which may be useful for the treatment of other diseases such as cancer and Alzheimer's disease. MPAPA has also been shown to have a low toxicity profile, which makes it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the advantages of MPAPA for lab experiments is its stability and ease of synthesis. MPAPA can be synthesized in high yield and purity, which makes it a useful tool for studying the mechanism of action of hCA II inhibitors. However, one of the limitations of MPAPA is its specificity for hCA II. MPAPA may not be effective against other carbonic anhydrase isoforms, which limits its potential therapeutic applications.
Future Directions
There are several future directions for research on MPAPA. One direction is the development of more potent and selective hCA II inhibitors for the treatment of glaucoma and other diseases. Another direction is the investigation of the anti-inflammatory and antioxidant properties of MPAPA for the treatment of cancer and Alzheimer's disease. Additionally, the development of new synthetic routes for MPAPA and its analogs may lead to the discovery of novel compounds with improved properties.
Scientific Research Applications
MPAPA has been extensively studied for its potential therapeutic applications. One of the primary areas of research is the development of hCA II inhibitors for the treatment of glaucoma. Glaucoma is a group of eye diseases that can lead to irreversible blindness, and the current treatments for glaucoma are not always effective. MPAPA has been shown to be a potent inhibitor of hCA II, which is present in the ciliary body of the eye and is involved in the production of aqueous humor. By inhibiting hCA II, MPAPA can reduce the production of aqueous humor and lower intraocular pressure, which is the primary cause of glaucoma.
properties
IUPAC Name |
2-[4-[[4-(4-methylphenyl)phthalazin-1-yl]amino]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-15-6-8-16(9-7-15)22-19-4-2-3-5-20(19)23(27-26-22)25-17-10-12-18(13-11-17)29-14-21(24)28/h2-13H,14H2,1H3,(H2,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQMTAHGXVPZFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[acetyl(methyl)amino]phenyl}-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3954043.png)
![5-(1-methylethylidene)-2-[4-(2-nitrophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B3954054.png)
![6-methyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-pyridinamine](/img/structure/B3954075.png)



![isopropyl 4-[(4-methylphenyl)amino]-2-oxo-4-phenyl-3-butenoate](/img/structure/B3954103.png)
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-isopropyl-4-(1H-pyrazol-5-yl)benzamide](/img/structure/B3954105.png)
![3-ethyl-5-{3-[3-(3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3954111.png)
![methyl (2S,4R)-4-(dimethylamino)-1-[(1-methyl-1H-indol-3-yl)acetyl]pyrrolidine-2-carboxylate](/img/structure/B3954113.png)
![5-{5-chloro-2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3954127.png)

